4-Methylcyclohex-4-ene-1,2-dicarboxylic acid 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 13468-88-7
VCID: VC20943906
InChI: InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)
SMILES: CC1=CCC(C(C1)C(=O)O)C(=O)O
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

CAS No.: 13468-88-7

Cat. No.: VC20943906

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid - 13468-88-7

Specification

CAS No. 13468-88-7
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name 4-methylcyclohex-4-ene-1,2-dicarboxylic acid
Standard InChI InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)
Standard InChI Key YZPUIHVHPSUCHD-UHFFFAOYSA-N
SMILES CC1=CCC(C(C1)C(=O)O)C(=O)O
Canonical SMILES CC1=CCC(C(C1)C(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid features a six-membered cyclohexene ring with a methyl substituent at position 4 and two carboxylic acid groups at positions 1 and 2. The double bond between positions 4 and 5 introduces rigidity to that portion of the ring structure. The compound's key identification parameters are summarized in Table 1.
Table 1: Identification Parameters of 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid

ParameterValue
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
CAS Number13468-88-7 (general); 16665-71-7 ((1R,2R) isomer)
IUPAC Name4-methylcyclohex-4-ene-1,2-dicarboxylic acid
InChIInChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2,6-7H,3-4H2,1H3,(H,10,11)(H,12,13)/t6-,7-/m1/s1
SMILESCC1CC(C(CC=1)C(O)=O)C(O)=O
The compound contains two carboxylic acid groups, making it acidic and capable of forming salts with bases . The presence of the double bond allows for addition reactions typical of alkenes.

Stereochemistry

The presence of two stereogenic centers at positions 1 and 2 leads to four possible stereoisomers, which can be grouped into two pairs of enantiomers:

  • (1R,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid and its enantiomer (1S,2S)

  • (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid and its enantiomer (1S,2R)
    These stereoisomers exhibit distinct chemical behaviors, particularly in stereoselective reactions. The (1R,2R) stereoisomer has been specifically identified in chemical databases with CAS number 16665-71-7 . The mixed (1R,2S)/(1S,2R) isomers have been studied for their behavior as alkylating agents .

Synthetic Approaches and Related Derivatives

Related Derivatives

Two important derivatives of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid have been documented in the literature: the dimethyl ester and the anhydride.

Dimethyl Ester Derivative

The dimethyl ester derivative, 4-cyclohexene-1,2-dicarboxylic acid dimethyl ester (CAS: 7500-55-2), is a related compound with the following properties:
Table 2: Properties of 4-Cyclohexene-1,2-dicarboxylic acid dimethyl ester

PropertyValue
Molecular FormulaC10H14O4
Molecular Weight198.216 g/mol
Density1.1±0.1 g/cm³
Boiling Point258.5±40.0 °C at 760 mmHg
Flash Point121.8±25.7 °C
LogP1.34
This ester derivative offers advantages in terms of stability and solubility in organic solvents, making it useful for certain synthetic applications .

Anhydride Derivative

The anhydride form, 4-methylcyclohexane-1,2-dicarboxylic anhydride (CAS: 19438-60-9), is formed through the dehydration of the dicarboxylic acid:
Table 3: Properties of 4-Methylcyclohexane-1,2-dicarboxylic anhydride

PropertyValue
Molecular FormulaC9H12O3
Molecular Weight168.192 g/mol
Physical FormColorless liquid
Purity (Commercial)≥98.0% (GC)
IUPAC Name5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
The anhydride is commercially available at high purity and serves as a reactive intermediate in various synthetic pathways . Its cyclic structure makes it particularly reactive toward nucleophiles such as alcohols and amines.

Chemical Reactivity and Applications

Alkylation Chemistry

One of the most thoroughly documented applications of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid is its use as an alkylating agent. Studies have demonstrated interesting stereoselectivity patterns when different stereoisomers are employed:

  • When (1R,2S)/(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid is used as an alkylating agent, it produces syn- and anti-products at 31% and 69%, respectively.

  • When (1R,2S)/(1S,2R)-4-methylcyclohex-4-ene-1,2-dicarboxylic acid is used, the stereoselectivity changes to 58% syn-product and 42% anti-product .
    This significant change in stereoselectivity demonstrates the profound effect of the methyl substituent on the reaction pathway. The stereochemical outcomes have been confirmed through advanced analytical techniques including GC-MS, 1H, 13C, and 1H-13C HSQC NMR spectroscopy .

Synthetic Building Block

4-Methylcyclohex-4-ene-1,2-dicarboxylic acid serves as a valuable building block in organic synthesis. Its unique structural features make it particularly useful for:

  • Stereoselective synthesis of complex molecules

  • Construction of cyclic compounds that require specific stereochemistry

  • Introduction of carboxylic acid functionality in a controlled manner
    In particular, the (1R,2R) stereoisomer provides a means of introducing defined stereochemistry into synthetic targets .

Experimental Characterization and Analysis

Analytical Methods

Characterization of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid and its stereoisomers typically employs a range of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like HSQC

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography (for solid stereoisomers)
    These techniques allow for definitive structure elucidation and stereochemical assignment .

Spectroscopic Properties

The spectroscopic profile of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid includes characteristic signals:

  • 1H NMR: Signals for the olefinic proton, methyl group, and methine protons adjacent to the carboxylic acid groups

  • 13C NMR: Distinctive resonances for the carboxylic acid carbons (~170-180 ppm), olefinic carbons (~120-140 ppm), and the methyl carbon (~20 ppm)

  • IR: Strong absorptions for C=O stretching (~1700 cm-1) and O-H stretching (~3000-3500 cm-1) The spectroscopic data can help distinguish between different stereoisomers, particularly through 2D NMR techniques that reveal spatial relationships between protons.

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